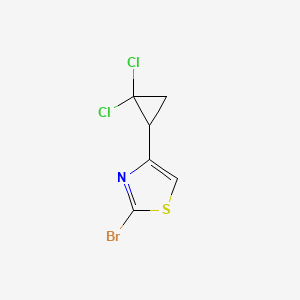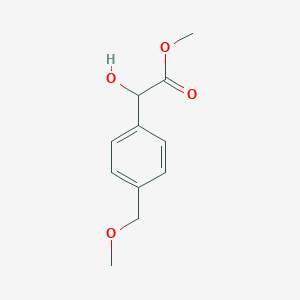
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenylacetic acid and features a methoxymethyl group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(4-(methoxymethyl)phenyl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(4-(methoxymethyl)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxymethyl group may also play a role in modulating the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-2-phenylacetate: Lacks the methoxymethyl group, resulting in different reactivity and biological activity.
Ethyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
2-Hydroxy-2-(4-(methoxymethyl)phenyl)acetic acid: The free acid form of the compound.
Uniqueness
Methyl 2-hydroxy-2-(4-(methoxymethyl)phenyl)acetate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2-[4-(methoxymethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O4/c1-14-7-8-3-5-9(6-4-8)10(12)11(13)15-2/h3-6,10,12H,7H2,1-2H3 |
InChI-Schlüssel |
DSVYEJNGWGKYCT-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=CC=C(C=C1)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


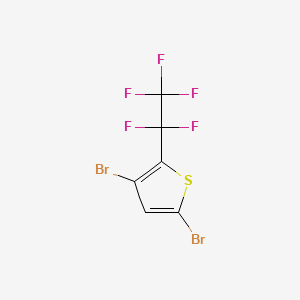
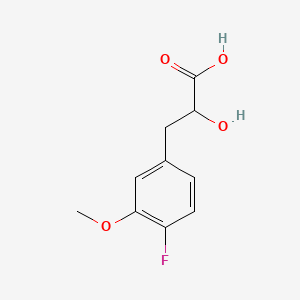

![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)



![4-[(1R)-1-aminoethyl]-2,6-dimethoxyphenol](/img/structure/B15321699.png)
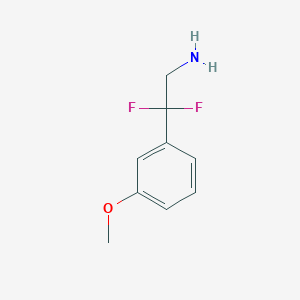
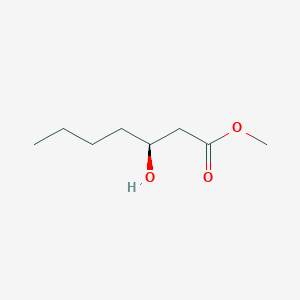
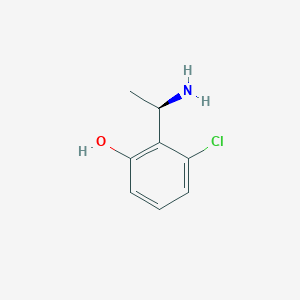
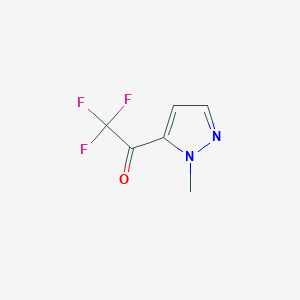
![2-[4-(Cyclopent-2-en-1-yloxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B15321725.png)
